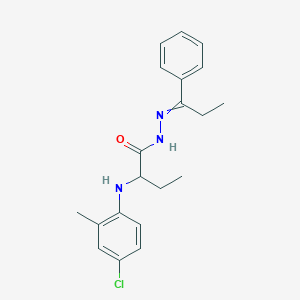
2-(4-CHLORO-2-METHYLANILINO)-N'~1~-(1-PHENYLPROPYLIDENE)BUTANOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine The compound’s structure includes a chloro-substituted aniline moiety, a phenylpropylidene group, and a butanohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide typically involves the following steps:
Formation of the hydrazide backbone: This can be achieved by reacting butanoic acid with hydrazine hydrate under reflux conditions to form butanohydrazide.
Substitution reaction: The butanohydrazide is then reacted with 4-chloro-2-methylaniline in the presence of a suitable catalyst, such as acetic acid, to form the intermediate compound.
Condensation reaction: Finally, the intermediate compound is condensed with 1-phenylpropylidene under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide functional group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The chloro and phenylpropylidene groups may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
相似化合物的比较
Similar Compounds
2-(4-chloro-2-methylanilino)-N’-(1-phenylethylidene)butanohydrazide: Similar structure with a phenylethylidene group instead of phenylpropylidene.
2-(4-chloro-2-methylanilino)-N’-(1-phenylmethylidene)butanohydrazide: Similar structure with a phenylmethylidene group instead of phenylpropylidene.
Uniqueness
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the phenylpropylidene group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
属性
分子式 |
C20H24ClN3O |
|---|---|
分子量 |
357.9g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylanilino)-N-(1-phenylpropylideneamino)butanamide |
InChI |
InChI=1S/C20H24ClN3O/c1-4-17(15-9-7-6-8-10-15)23-24-20(25)18(5-2)22-19-12-11-16(21)13-14(19)3/h6-13,18,22H,4-5H2,1-3H3,(H,24,25) |
InChI 键 |
XOMKAZXHTUDJEK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NN=C(CC)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)C |
规范 SMILES |
CCC(C(=O)NN=C(CC)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















